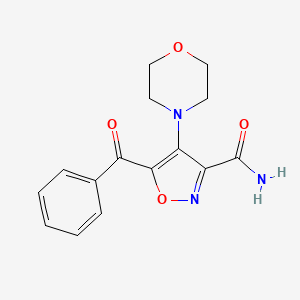
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
科学的研究の応用
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Isoxazole derivatives, including this compound, have potential therapeutic applications, such as in the development of anti-inflammatory and anticancer drugs.
作用機序
The mechanism of action of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring.
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperidinyl)-
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-pyrrolidinyl)-
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperazinyl)-
Uniqueness
What sets 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- apart is the presence of the morpholine ring, which can impart unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
647862-53-1 |
|---|---|
分子式 |
C15H15N3O4 |
分子量 |
301.30 g/mol |
IUPAC名 |
5-benzoyl-4-morpholin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c16-15(20)11-12(18-6-8-21-9-7-18)14(22-17-11)13(19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,16,20) |
InChIキー |
QXMQSIGANLGELN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(ON=C2C(=O)N)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


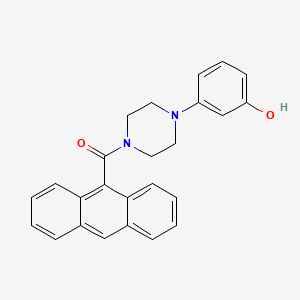
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
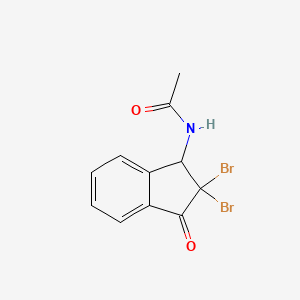
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
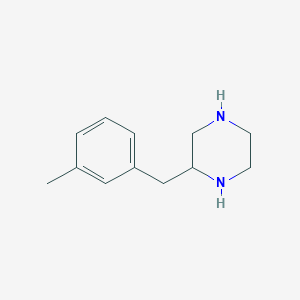
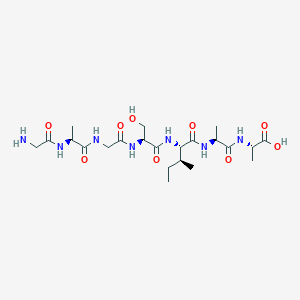
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
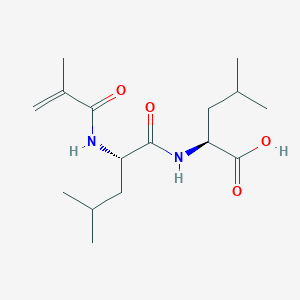
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
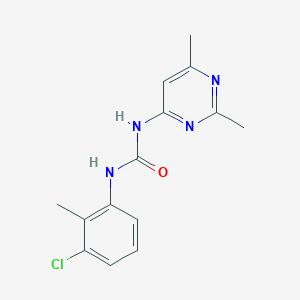
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
